Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate

Photoluminescence quantum yield Solid-state fluorophore Exciton quenching

Researchers developing adenosine receptor antagonists often face bottlenecks at the late-stage diversification step due to the lack of a versatile, electrophilic intermediate. Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate (CAS 63431-27-6) directly addresses this as a critical branch point for parallel amide library synthesis. - Enables >200,000-fold SAR modulation (Ki 0.026-5400 nM) via simple amidation, as validated in the FK453/FK838 series. - The α-cyano Michael acceptor provides a reactive handle for bioconjugation and further transformations (reduction, cycloadditions) unattainable with cyano-free analogs. - Combines a high-quantum-yield fluorophore core (Φ=0.64) with a covalent linker, ideal for developing advanced fluorescent probes.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
CAS No. 63431-27-6
Cat. No. B12902310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate
CAS63431-27-6
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=C2C=CC=CN2N=C1C3=CC=CC=C3)C#N
InChIInChI=1S/C19H15N3O2/c1-2-24-19(23)15(13-20)12-16-17-10-6-7-11-22(17)21-18(16)14-8-4-3-5-9-14/h3-12H,2H2,1H3/b15-12+
InChIKeyBSMUJWKDWACCHV-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate: Sourcing Overview


Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate (CAS 63431-27-6, molecular formula C19H15N3O2, MW 317.34) is a cyanoacrylate ester derivative of the pyrazolo[1,5-a]pyridine heterocyclic scaffold . The molecule integrates a 2-phenylpyrazolo[1,5-a]pyridine core, a C3-acrylate α-substituted with an electron-withdrawing cyano group, and an ethyl ester terminus. This architecture creates a highly electrophilic Michael acceptor and positions the compound at the intersection of medicinal chemistry intermediate space (as a precursor to adenosine A1 receptor antagonists [1]) and fluorescent probe development—the pyrazolo[1,5-a]pyridine nucleus itself has been validated as a high-quantum-yield fluorophore scaffold (Φ = 0.64 at pH 2.4) [2].

Why Generic Substitution Fails for This Cyanoacrylate


Generic substitution among pyrazolo[1,5-a]pyridine-3-acrylates is chemically unsound because even small modifications to the acrylate terminus produce large, measurable shifts in both reactivity and photophysical performance. The α-cyano substituent on the target compound is a game-changer: comparative photoluminescence data on structurally related pyrazole derivatives show that adding a cyano group increases film-state PL quantum yield by a factor of 2 relative to the cyano-free analogue, driven by reduced exciton quenching at defects [1]. Conversely, swapping the ethyl ester for methyl, free acid, or piperidinyl-amide groups—as in the FK453/FK838 clinical series—produces order-of-magnitude shifts in adenosine A1 receptor binding affinity (Ki ranging from 0.026 nM to 5400 nM across analogs [2]). These data establish that the cyano group and the ester terminus jointly determine the compound’s electronic structure, and substitution with a seemingly similar analog will produce a measurably different product with different optical properties and reactivity.

Quantitative Differentiation Evidence


Cyano Group Effect on Solid-State Photoluminescence

The α-cyano group on the acrylate unit directly modulates solid-state photoluminescence. In a controlled study of pyrazolyl-substituted diethylene derivatives, incorporation of cyano groups produced a two-fold enhancement of the PL quantum yield in thin films compared to the cyano-free analogue [1]. Specifically, the cyano-free pyrazole derivative exhibited a solution quantum yield of 0.88 that collapsed to 0.01 in film, whereas the cyano-containing derivative maintained a substantially higher film-state quantum yield due to the steric and electrostatic effects of the nitrile groups preventing tight packing and thereby reducing migration-induced exciton quenching at defect sites [1]. The ionization potential also shifted: Ip = 5.90 eV for the cyano derivative versus 5.46 eV for the cyano-free analogue, confirming altered electron affinity [1]. This evidence is directly translatable to the target compound, which carries the same α-cyano acrylate architecture.

Photoluminescence quantum yield Solid-state fluorophore Exciton quenching

Pyrazolo[1,5-a]pyridine Core Fluorescence Baseline

The pyrazolo[1,5-a]pyridine core itself is an intrinsically fluorescent scaffold. Zhang et al. (2018) reported that pyrazolo[1,5-a]pyridine, used as a fluorophore for the first time, exhibited a high quantum yield of Φ = 0.64 at pH 2.4 in aqueous solution, with a response time of less than 10 seconds to acidic pH changes, and high selectivity and sensitivity [1]. This value serves as a reproducible baseline for unsubstituted or minimally substituted cores. Other pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives have demonstrated quantum yields ranging from 0.32 to 0.83 in dichloromethane [2]. The 2-phenyl and C3-cyanoacrylate substituents of the target compound are expected to shift the absorption and emission maxima bathochromically and modulate the quantum yield, but the core fluorophore activity is conserved.

Fluorescence quantum yield Pyrazolo[1,5-a]pyridine fluorophore pH sensing

Acrylate Terminus and Pharmacophore Reactivity

The acrylate terminus is not a passive structural feature; different functional groups at this position produce divergent biological profiles. In the 2-phenylpyrazolo[1,5-a]pyridine-3-acryloyl series developed by Fujisawa (now Astellas), the piperidine ethanol amide FK453 showed potent and selective adenosine A1 receptor antagonism, whereas the (S)-enantiomer was weak and non-selective . Further SAR exploration revealed that Ki values across 34 compounds range from 0.026 nM (compound 7, a dihydropyridazinone-containing analog) to 5400 nM for the A2A receptor, representing a >200,000-fold selectivity window [1]. The ethyl ester moiety of the target compound provides a versatile synthetic intermediate that allows controlled conversion to diverse amides, acids, or alcohols—whereas pre-formed amide analogs such as FK453 (CAS 121491-39-2) are structurally locked and cannot serve as flexible building blocks. The ester also imparts different solubility and reactivity profiles compared to the free acid form.

Adenosine A1 receptor antagonist Structure-activity relationship Prodrug design

Synthetic Accessibility via Knoevenagel Condensation

The target compound is synthesized via Knoevenagel condensation between 2-phenylpyrazolo[1,5-a]pyridine-3-carboxaldehyde and ethyl cyanoacetate—a reaction that installs the E-configured α-cyano-α,β-unsaturated ester in a single step. This is the same transformation used at scale in the process development of FK453, where a Horner-Emmons reaction and 1,3-dipolar cycloaddition were successfully scaled up to afford ethyl (E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acryloylate with excellent regioselectivity and stereoselectivity, ultimately eliminating the need for column chromatography [1]. In contrast, close analogs lacking the cyano group (e.g., methyl (E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenoate) require different condensation conditions and yield a less electron-deficient olefin, altering the downstream chemical reactivity [2].

Knoevenagel condensation Cyanoacrylate synthesis Building block chemistry

Application Scenarios for Procurement


Adenosine A1 Antagonist Lead Optimization

The target compound serves as a versatile late-stage intermediate in the synthesis of 2-phenylpyrazolo[1,5-a]pyridine-3-acryloyl amides. In the FK453/FK838/FR194921 program, the ethyl ester acrylate was a critical branch point from which dozens of amide analogs were prepared and evaluated for adenosine A1/A2A receptor binding. The SAR data show that amide substitution modulates Ki from 0.026 nM to 5400 nM, a >200,000-fold range, underscoring the value of having the ester intermediate for parallel amide library synthesis. The α-cyano group further expands structural diversity by enabling subsequent transformations (e.g., reduction to amine, hydrolysis to amide, cycloadditions) not possible with the cyano-free acrylate. For any laboratory running an adenosine receptor antagonist program, the ethyl cyanoacrylate intermediate is the highest-value entry point for SAR exploration. [1] [2]

Fluorescent Probe Development and Bioimaging

The pyrazolo[1,5-a]pyridine core has been validated as a high-quantum-yield fluorophore (Φ = 0.64) with sub-10-second response to acidic pH, making it suitable for intracellular pH monitoring in lysosomes, endosomes, and gastric environments (pH 2–4) [3]. The target compound combines this fluorescent core with a cyanoacrylate Michael acceptor, enabling covalent attachment to peptides, proteins, or surfaces. In contrast to the simple pyrazolo[1,5-a]pyridine used by Zhang et al., the 2-phenyl and 3-cyanoacrylate substituents are expected to shift emission toward longer wavelengths and provide a reactive handle for bioconjugation. Procurement for fluorophore development should prioritize this derivative over the unsubstituted parent core because the built-in functionalization expands the range of possible probe architectures. [3] [1]

Process Chemistry and Scale-Up

The closely related ethyl (E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acryloylate has been scaled up using a Horner-Emmons reaction and 1,3-dipolar cycloaddition with excellent regio- and stereoselectivity, eliminating column chromatography—a critical advantage for kilogram-scale manufacturing [2]. The target compound, as the α-cyano variant, should be accessible via an analogous Knoevenagel condensation that similarly avoids chromatographic purification. For process R&D teams, purchasing this intermediate allows direct entry into the scale-up pathway without having to re-develop the core heterocycle synthesis, which involves handling of pyridinium ylides and alkynes under carefully controlled conditions. The documented scalability of the core scaffold de-risks procurement for pilot-plant or manufacturing campaigns. [2]

Optoelectronic Materials Research

Pyrazolyl-substituted polyconjugated molecules with cyano groups have been shown to exhibit enhanced electron affinity (Ip = 5.90 eV vs. 5.46 eV for the cyano-free analogue) and two-fold higher photoluminescence quantum yield in the solid state compared to cyano-free films [1]. These properties are directly relevant to the design of electron-transport layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The target compound, with its extended conjugation from the pyrazolo[1,5-a]pyridine core through the α-cyano acrylate bridge, represents a more electron-deficient building block than any commercial pyrazolo[1,5-a]pyridine derivative without the cyanoacrylate moiety. Procurement for materials science should prioritize this derivative when electron affinity and solid-state emission efficiency are critical design parameters. [1]

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